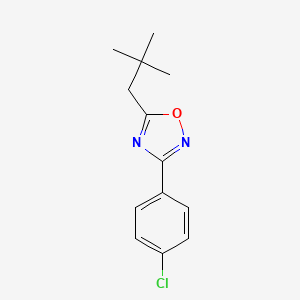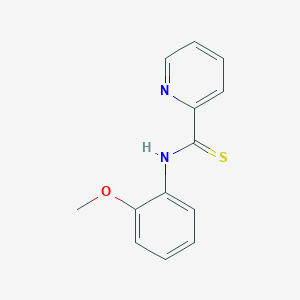
N-(2-methoxyphenyl)-2-pyridinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-pyridinecarbothioamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a thioamide derivative that has been synthesized through various methods, and its mechanism of action involves the inhibition of certain enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-pyridinecarbothioamide involves the inhibition of certain enzymes and receptors in the body. This compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer progression. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and are overexpressed in various cancers. In addition, this compound has been reported to inhibit the activity of cannabinoid receptors, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can lead to the alleviation of symptoms associated with inflammatory diseases. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects, as it can inhibit the formation of toxic protein aggregates that are associated with these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-2-pyridinecarbothioamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications in various scientific research fields. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-2-pyridinecarbothioamide, including its potential use in combination with other drugs for cancer therapy, its application in the treatment of neurodegenerative diseases, and its potential as a therapeutic agent for other inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity and side effects. Overall, this compound has significant potential for therapeutic applications in various scientific research fields, and further studies are needed to fully explore its potential.
Métodos De Síntesis
N-(2-methoxyphenyl)-2-pyridinecarbothioamide can be synthesized through various methods, including the reaction of 2-pyridinecarboxylic acid with thioamide, or the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the addition of 2-methoxyaniline. Another method involves the reaction of 2-pyridinecarboxylic acid with thiosemicarbazide, followed by the addition of 2-methoxybenzaldehyde. These synthesis methods have been reported in various scientific papers, and the yield and purity of this compound can be optimized through different reaction conditions.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer therapy, inflammation, and neurodegenerative diseases. In cancer therapy, this compound has been reported to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which can lead to the alleviation of symptoms associated with inflammatory diseases. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects, as it can inhibit the formation of toxic protein aggregates that are associated with these diseases.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-16-12-8-3-2-6-10(12)15-13(17)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJNXOEQZSRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

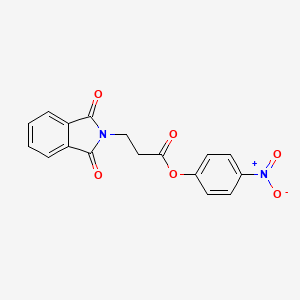
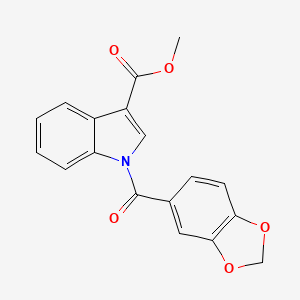
![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
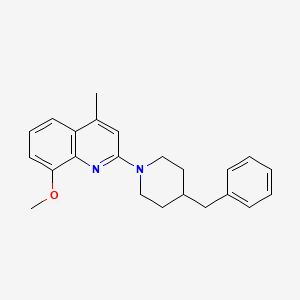
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
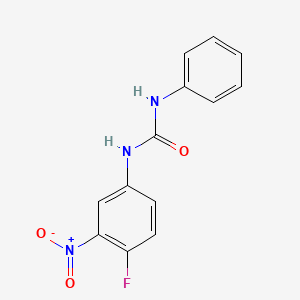
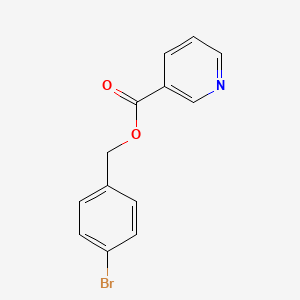
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
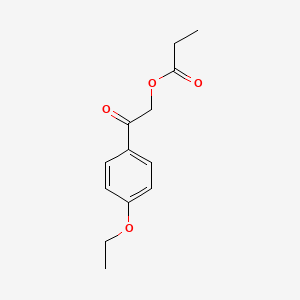
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)
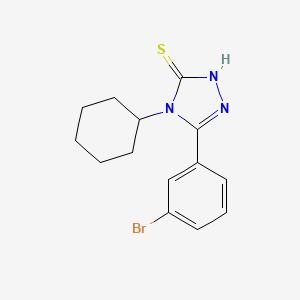
![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)
